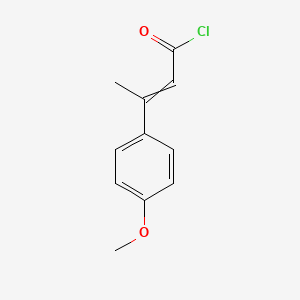
3-(4-Methoxyphenyl)but-2-enoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)but-2-enoyl chloride is an organic compound with the molecular formula C11H11ClO2. It is a derivative of cinnamoyl chloride, where the phenyl ring is substituted with a methoxy group at the para position. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
3-(4-Methoxyphenyl)but-2-enoyl chloride can be synthesized through the reaction of 4-methoxycinnamic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the corresponding acyl chloride. The reaction conditions include:
Reflux temperature: 60-80°C
Reaction time: 2-4 hours
Solvent: Anhydrous dichloromethane or chloroform
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are carried out on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)but-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: Reaction with water to form 4-methoxycinnamic acid.
Reduction: Reaction with reducing agents to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents include primary and secondary amines, alcohols, and thiols. Conditions typically involve the use of a base such as triethylamine or pyridine.
Hydrolysis: Reagents include water or aqueous sodium hydroxide. Conditions involve mild heating.
Reduction: Reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Conditions involve anhydrous solvents and low temperatures.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
4-Methoxycinnamic acid: Formed from hydrolysis.
Alcohols: Formed from reduction.
科学研究应用
3-(4-Methoxyphenyl)but-2-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(4-Methoxyphenyl)but-2-enoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in drug development, the compound may be used to modify active pharmaceutical ingredients to enhance their efficacy or stability.
相似化合物的比较
Similar Compounds
Cinnamoyl chloride: The parent compound without the methoxy substitution.
4-Methoxycinnamic acid: The corresponding acid form.
3-(4-Methoxyphenyl)prop-2-enoyl chloride: A similar compound with a different substitution pattern.
Uniqueness
3-(4-Methoxyphenyl)but-2-enoyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and the properties of its derivatives. The methoxy group can enhance the compound’s electron-donating ability, making it more reactive in certain nucleophilic substitution reactions. Additionally, the methoxy substitution can impact the biological activity of the resulting compounds, making it a valuable intermediate in drug development and other applications.
属性
CAS 编号 |
750647-40-6 |
|---|---|
分子式 |
C11H11ClO2 |
分子量 |
210.65 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)but-2-enoyl chloride |
InChI |
InChI=1S/C11H11ClO2/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-7H,1-2H3 |
InChI 键 |
IWBNHVGNLFNPPD-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC(=O)Cl)C1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


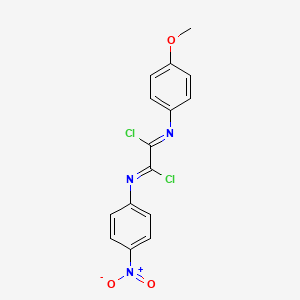
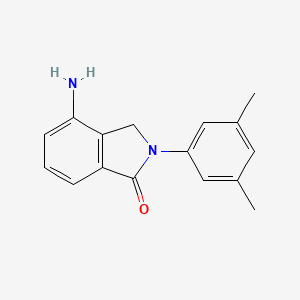


![2-{[(2R)-5-Bromo-2-methoxypent-4-en-1-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B12523363.png)
![Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]-](/img/structure/B12523377.png)
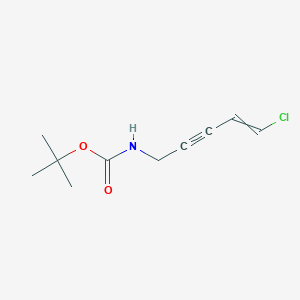

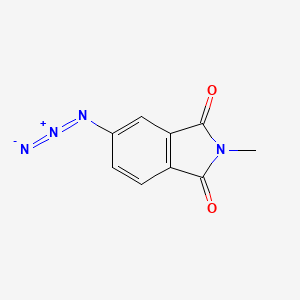
![3-[(1H-Pyrrolo[2,3-b]pyridin-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12523406.png)
![3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]benzoic acid](/img/structure/B12523408.png)
![2-{(2Z)-2-[(4-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B12523412.png)
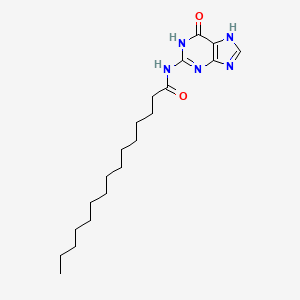
![2-[3-(Phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12523423.png)
